molecular formula C46H66N8O10 B12618031 L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonine CAS No. 914096-29-0

L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonine

Cat. No.: B12618031
CAS No.: 914096-29-0
M. Wt: 891.1 g/mol
InChI Key: WVAWOYRJBSQGPN-VZFNJOELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonine is a synthetic heptapeptide with the sequence Leu-Ile-Val-Tyr-Pro-Trp-Thr. Its structure includes hydrophobic residues (Leu, Ile, Val), an aromatic tyrosine (Tyr), a conformationally rigid proline (Pro), a bulky tryptophan (Trp), and a polar threonine (Thr). The calculated molecular weight is approximately 891.06 g/mol (based on amino acid residue masses minus six water molecules for peptide bonds).

Properties

CAS No.

914096-29-0

Molecular Formula

C46H66N8O10

Molecular Weight

891.1 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C46H66N8O10/c1-8-26(6)38(52-40(57)32(47)20-24(2)3)44(61)51-37(25(4)5)43(60)50-35(21-28-15-17-30(56)18-16-28)45(62)54-19-11-14-36(54)42(59)49-34(41(58)53-39(27(7)55)46(63)64)22-29-23-48-33-13-10-9-12-31(29)33/h9-10,12-13,15-18,23-27,32,34-39,48,55-56H,8,11,14,19-22,47H2,1-7H3,(H,49,59)(H,50,60)(H,51,61)(H,52,57)(H,53,58)(H,63,64)/t26-,27+,32-,34-,35-,36-,37-,38-,39-/m0/s1

InChI Key

WVAWOYRJBSQGPN-VZFNJOELSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide involves scaling up the SPPS process. Automation and optimization of reaction conditions are crucial to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like tyrosine and tryptophan.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution Reagents: Various amino acid derivatives.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine.

Scientific Research Applications

L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonine involves its interaction with specific molecular targets. These targets can include receptors, enzymes, and other proteins. The peptide can modulate signaling pathways, leading to various biological effects. The exact pathways and targets depend on the specific context in which the peptide is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Insights from Evidence-Based Analogs

2.1 Sequence and Conformational Features
  • Target Heptapeptide (Leu-Ile-Val-Tyr-Pro-Trp-Thr) :
    Hydrophobic core (Leu, Ile, Val) followed by Tyr-Pro-Trp-Thr. Proline introduces rigidity, while Thr may enhance solubility via its hydroxyl group.

  • Val-Trp-Thr-Tyr-Ile-Pro-Pro (CAS 652969-13-6) :
    Sequence: Val-Trp-Thr-Tyr-Ile-Pro-Pro.
    Shares Tyr, Pro, Trp, Thr, and Ile residues but has two terminal prolines, increasing structural rigidity. The absence of Leu and Val reduces hydrophobicity compared to the target.

  • Thr-Tyr-Pro-Trp (CAS 103930-64-9) : Sequence: Thr-Tyr-Pro-Trp. A tetrapeptide with overlapping residues (Tyr, Pro, Trp, Thr) but significantly shorter.
  • Leu-Tyr-Leu-Leu-Met-Trp-Ile-Thr-Gln-Val (CAS 874294-70-9) :
    Sequence: Leu-Tyr-Leu-Leu-Met-Trp-Ile-Thr-Gln-Val.
    Includes Met (oxidation-sensitive), Gln (polar), and additional Leu residues. Longer sequence (10 residues) and sulfur content differentiate it from the target.

2.2 Molecular Weight and Composition
Compound Name Sequence (Simplified) Molecular Formula Molecular Weight (g/mol) CAS Number
Target Heptapeptide Leu-Ile-Val-Tyr-Pro-Trp-Thr C₄₄H₆₈N₁₀O₁₀S₀ ~891.06 (estimated) Not provided
Val-Trp-Thr-Tyr-Ile-Pro-Pro Val-Trp-Thr-Tyr-Ile-Pro-Pro Not provided Not provided 652969-13-6
Thr-Tyr-Pro-Trp Thr-Tyr-Pro-Trp C₂₉H₃₅N₅O₇ 565.62 103930-64-9
Leu-Tyr-Leu-Leu-Met-Trp-Ile-Thr-Gln-Val Leu-Tyr-Leu-Leu-Met-Trp-Ile-Thr-Gln-Val C₆₃H₉₈N₁₂O₁₄S 1279.59 874294-70-9
2.3 Key Structural Differences

Hydrophobicity : The target’s Leu-Ile-Val core enhances hydrophobicity compared to Val-Trp-Thr-Tyr-Ile-Pro-Pro and Thr-Tyr-Pro-Trp .

Proline Content : Two prolines in Val-Trp-Thr-Tyr-Ile-Pro-Pro increase rigidity, whereas the target’s single proline allows partial flexibility.

Functional Groups : Thr-Tyr-Pro-Trp lacks charged/polar residues beyond Thr, reducing solubility compared to the target.

Sulfur and Oxidation Sensitivity : Leu-Tyr-Leu-Leu-Met-Trp-Ile-Thr-Gln-Val contains Met, making it prone to oxidation—a vulnerability absent in the target.

Research Findings and Implications

  • Conformational Stability : Proline-rich peptides (e.g., Val-Trp-Thr-Tyr-Ile-Pro-Pro ) may exhibit enhanced stability due to restricted backbone mobility.
  • Solubility: The target’s Thr residue and absence of sulfur-containing residues (cf.
  • Potential Applications: Longer peptides like Leu-Tyr-Leu-Leu-Met-Trp-Ile-Thr-Gln-Val may serve as substrates for enzymatic studies, while shorter analogs (e.g., ) could act as minimal bioactive motifs.

Limitations

Comparisons are restricted to structural and physicochemical inferences from analogs. Further experimental validation is required to assess bioactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.